REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[CH2:10][CH:11]=[CH:12][CH2:13][O:14][CH3:15]>O1CCCC1.[Pt]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[CH2:10][CH2:11][CH2:12][CH2:13][O:14][CH3:15]
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Name
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4-methoxy-3-(4-methoxy-2-butenyl)-bromobenzene
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Quantity
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50 g
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Type
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reactant
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Smiles
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COC1=C(C=C(C=C1)Br)CC=CCOC
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Name
|
|
Quantity
|
700 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated by evaporation
|
Type
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CUSTOM
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Details
|
The evaporation residue obtained from the filtrate
|
Type
|
CUSTOM
|
Details
|
is purified by FC (1.6 kg of silica gel, hexane/ethyl acetate=20:1)
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Type
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DISTILLATION
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Details
|
Distillation under a high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)Br)CCCCOC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |